molecular formula C6H9ClN4 B1642252 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine CAS No. 57639-21-1

4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine

Cat. No.: B1642252
CAS No.: 57639-21-1
M. Wt: 172.61 g/mol
InChI Key: MOVNKVGHCJOYGB-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine (CAS 57639-21-1) is a versatile 1,3,5-triazine derivative of significant interest in chemical synthesis and pharmaceutical research . With a molecular formula of C6H9ClN4 and a molecular weight of 172.62 g/mol , this compound serves as a valuable synthetic intermediate, particularly in the preparation of more complex, multitopic molecules . The chlorine atom on the triazine ring is highly reactive, allowing for sequential and selective substitution with various N-nucleophiles, such as amines, to create a diverse library of compounds for biological screening . Research into 1,3,5-triazine derivatives has revealed a broad spectrum of beneficial properties, including antimicrobial, antimalarial, anticancer, and antiviral activities . This makes this compound a crucial building block in the development of novel active molecules aimed at addressing multidrug-resistant pathogens and other therapeutic challenges . The compound is provided for research and development purposes. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any form of personal use. All products must be handled by technically qualified individuals.

Properties

IUPAC Name

4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-3-4-9-5(7)11-6(8-2)10-4/h3H2,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVNKVGHCJOYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242769
Record name 4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57639-21-1
Record name 4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57639-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

toxicological profile of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicological Profile of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine and Structurally Related Chlorotriazines

Foreword

This technical guide provides a comprehensive , a representative of the chlorotriazine class of chemical compounds. While extensive toxicological data for this specific molecule is not abundant in public literature, its structural similarity to widely studied herbicides like atrazine and its metabolites, such as deethylatrazine (DEA), allows for a robust, data-driven assessment of its likely toxicological properties. This guide synthesizes information on this chemical class to provide researchers, scientists, and drug development professionals with a thorough understanding of their potential biological effects and the methodologies used to assess them.

Chemical Identity and Physicochemical Properties

The compound this compound belongs to the s-triazine chemical family, characterized by a heterocyclic ring of alternating carbon and nitrogen atoms. The specific substitutions of a chlorine atom, an ethyl group, and an N-methylamine group dictate its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of Representative Chlorotriazines

Property4,6-dichloro-1,3,5-triazin-2-amine[1]Atrazine[2]Deethylatrazine (DEA)
IUPAC Name 4,6-dichloro-1,3,5-triazin-2-amine6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine6-chloro-N-isopropyl-1,3,5-triazine-2,4-diamine[3]
CAS Number 933-23-31912-24-9[4]6190-65-4
Molecular Formula C₃H₂Cl₂N₄[1]C₈H₁₄ClN₅C₆H₁₀ClN₅[3]
Molecular Weight 164.98 g/mol [1]215.68 g/mol [2]187.64 g/mol
Appearance SolidColorless crystals[5]Colorless solid[6]
Water Solubility Sparingly soluble33 mg/L at 20 °C170 mg/l at 25 °C[5]
Vapor Pressure 0.043 mmHg2.9 x 10⁻⁷ mmHg at 20 °C9.33 x 10⁻⁵ mm Hg[6]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of chlorotriazines are well-characterized. Exposure can occur through ingestion, inhalation, or dermal contact[7]. Upon absorption, these compounds are rapidly distributed throughout the body. The primary route of metabolism is N-dealkylation, mediated by cytochrome P-450 enzymes[7]. For atrazine, this results in the formation of metabolites such as deethylatrazine (DEA) and deisopropylatrazine (DIA)[3][8]. These metabolites can be further dealkylated to form didealkylatrazine (DEDIA)[3]. The metabolites are then rapidly excreted, primarily in the urine[7].

Atrazine Atrazine DEA Deethylatrazine (DEA) (4-chloro-6-isopropylamino-1,3,5-triazin-2-amine) Atrazine->DEA N-de-ethylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-de-isopropylation DEDIA Didealkylatrazine (DEDIA) DEA->DEDIA N-de-isopropylation DIA->DEDIA N-de-ethylation

Caption: Generalized metabolic pathway of atrazine to its primary metabolites.

Mechanism of Action and Toxicity

The primary mechanism of action for the toxicity of chlorotriazines in mammals is the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[4] This leads to neuroendocrine and endocrine-related developmental and reproductive effects.[4] In plants, triazine herbicides inhibit photosynthesis by blocking electron transport in photosystem II.[9]

Toxicological Endpoints

Acute Toxicity

Chlorotriazines generally exhibit low to moderate acute toxicity in laboratory animals.

Table 2: Acute Oral Toxicity of Atrazine and its Metabolites

CompoundSpeciesLD₅₀ (mg/kg)Reference
AtrazineRat (male)737 - 1471[8]
AtrazineRat (female)672 - 1212[8]
Deethylatrazine (DEA)Rat1110[10]
Deisopropylatrazine (DIA)Rat1240[10]
Diaminochlorotriazine (DACT)Rat2310 - 5460[10]
Subchronic and Chronic Toxicity

Long-term exposure to chlorotriazines can lead to various adverse effects. In a 13-week study, rats given deethylatrazine in their diet at doses up to 38 mg/kg/day showed decreased body weights.[6] Chronic exposure in dogs has been associated with cardiotoxicity.[4]

Reproductive and Developmental Toxicity

The disruption of the HPG axis by chlorotriazines is a significant concern for reproductive and developmental health.[4] Deethylatrazine is recognized by the U.S. Environmental Protection Agency (EPA) and the California Office of Environmental Health Hazard Assessment (OEHHA) as a developmental and female reproductive toxicant.[3][11] Studies in rats have shown that exposure to atrazine and its metabolites can delay sexual development in both males and females.[10] In utero exposure to atrazine has been linked to delayed ossification in fetuses.[4]

Carcinogenicity

The carcinogenic potential of atrazine, the parent compound of many chlorotriazine metabolites, has been extensively studied. While some studies have suggested a possible link to certain cancers, the overall weight of evidence from epidemiological studies has not supported a causal association between atrazine exposure and cancer in humans.[10] The U.S. EPA has classified atrazine as "not likely to be carcinogenic to humans".[12]

Genotoxicity

Deethylatrazine, deisopropylatrazine, and diaminochlorotriazine have been tested in a range of in vitro and in vivo genotoxicity assays and have not shown evidence of genotoxic activity.[10]

Experimental Protocols

The following are representative protocols for key toxicological assays.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)
  • Animal Selection: Healthy, young adult female rats are typically used.

  • Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of predetermined dose levels.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome for the first animal, the next animal is dosed at a higher or lower level. This continues until the stopping criteria are met.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

cluster_stop Start Start with Initial Dose Dose Dose Single Animal Start->Dose Observe Observe for Toxicity/Mortality Dose->Observe Outcome Animal Survives? Observe->Outcome IncreaseDose Increase Dose for Next Animal Outcome->IncreaseDose Yes DecreaseDose Decrease Dose for Next Animal Outcome->DecreaseDose No IncreaseDose->Dose Stop Stopping Criteria Met Calculate LD50 IncreaseDose->Stop DecreaseDose->Dose DecreaseDose->Stop

Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure.

Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)
  • Strain Selection: Use at least five strains of Salmonella typhimurium and Escherichia coli that are known to be sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (e.g., S9 mix from rat liver).

  • Exposure: Expose the bacterial strains to a range of concentrations of the test substance.

  • Incubation: Plate the treated bacteria on a minimal medium that lacks the amino acid the bacteria require for growth.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) after a suitable incubation period.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Environmental Fate and Ecotoxicology

Chlorotriazines can enter the environment through their use as herbicides. They can be transported in soil and water, with their persistence depending on environmental conditions.[13] Deethylatrazine is a known environmental transformation product of atrazine.[14] These compounds can have adverse effects on non-target organisms. For example, chronic exposure to various s-triazines has been shown to cause growth retardation and developmental delays in amphibians.[15]

Regulatory Status

Due to their potential for reproductive and developmental toxicity, atrazine and its chlorometabolites, including deethylatrazine, are regulated by various agencies. In California, they are listed under Proposition 65 as chemicals known to cause reproductive toxicity.[11] The U.S. EPA has established a Lifetime Health Advisory Level for atrazine in drinking water.[16]

Conclusion

The , inferred from data on structurally similar chlorotriazines, indicates a low to moderate potential for acute toxicity. The primary concern for human health is related to its potential as an endocrine disruptor, with the ability to interfere with the hypothalamic-pituitary-gonadal axis, leading to reproductive and developmental effects. It is not considered to be genotoxic, and its carcinogenic potential in humans is not well-supported by current evidence. A thorough understanding of the toxicokinetics and mechanism of action of this chemical class is essential for assessing its risk to human health and the environment.

References

  • Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

  • Desethyl atrazine - Hazardous Agents - Haz-Map. (n.d.). Retrieved February 21, 2026, from [Link]

  • Review of Atrazine - Toxicology Assessment - APVMA. (n.d.). Retrieved February 21, 2026, from [Link]

  • HEALTH EFFECTS - Toxicological Profile for Atrazine - NCBI Bookshelf. (n.d.). Retrieved February 21, 2026, from [Link]

  • Desethylatrazine (Ref: G-30033) - AERU - University of Hertfordshire. (2025, September 16). Retrieved February 21, 2026, from [Link]

  • Risks from Human Exposure to Atrazine and its Degradates in Groundwater - California Department of Pesticide Regulation. (2023, July 12). Retrieved February 21, 2026, from [Link]

  • The Mode of Action of Triazine Herbicides in Plants - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Cyanazine | C9H13ClN6 | CID 30773 - PubChem - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

  • Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs - U.S. EPA. (2024, October 30). Retrieved February 21, 2026, from [Link]

  • ATRAZINE TOXICOLOGY - Food and Agriculture Organization of the United Nations. (n.d.). Retrieved February 21, 2026, from [Link]

  • ATSDR Atrazine ToxGuide. (n.d.). Retrieved February 21, 2026, from [Link]

  • 4,6-dichloro-1,3,5-triazin-2-amine - ChemBK. (2024, April 9). Retrieved February 21, 2026, from [Link]

  • Des-ethyl atrazine (DEA) - OEHHA - CA.gov. (2016, July 15). Retrieved February 21, 2026, from [Link]

  • Chlorazine (Ref: G 25804) - AERU. (2026, January 20). Retrieved February 21, 2026, from [Link]

  • 1,3,5-Triazine-2-amine, 4,6-dichloro-N-ethyl- - Substance Details - SRS | US EPA. (2023, November 1). Retrieved February 21, 2026, from [Link]

  • 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

  • Subthreshold Toxic Effects of Atrazine and Three Degradates on Behavior in Procambarus clarkii - Marshall Digital Scholar. (n.d.). Retrieved February 21, 2026, from [Link]

  • Pesticide Toxicity Profile: Triazine Pesticides - Florida Online Journals. (2006, April 15). Retrieved February 21, 2026, from [Link]

  • CAS#:6504-87-6 | N-(4-chloro-6-ethylamino-[3][14][17]triazin-2-yl)-alanine ethyl ester | Chemsrc. (2025, December 2). Retrieved February 21, 2026, from [Link]

  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis - ResearchGate. (2025, August 7). Retrieved February 21, 2026, from [Link]

  • Toxicological Profile for atrazine - ATSDR - CDC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - ResearchGate. (2021, July). Retrieved February 21, 2026, from [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

  • 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine - PMC - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

  • ACETOCHLOR Human Health Effects: Evidence for Carcinogenicity - Regulations.gov. (2019, November 25). Retrieved February 21, 2026, from [Link]

  • Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substi - ResearchGate. (2005, July 22). Retrieved February 21, 2026, from [Link]

  • Pesticide Fate in the Environment: A Guide for Field Inspectors - the Illinois State Water Survey. (n.d.). Retrieved February 21, 2026, from [Link]

  • Environmental fate of metalaxyl and chlorothalonil applied to a bentgrass putting green under southern California climatic conditions - USDA ARS. (n.d.). Retrieved February 21, 2026, from [Link]

  • 6-Chloro-n-ethyl-n-(1-methylethyl)-1,3,5-triazine-2,4-diamine - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

  • Environmental occurrence, fate, and transformation of herbicide safeners - Iowa Research Online. (2023, July 11). Retrieved February 21, 2026, from [Link]

  • Triazine herbicides (PIM G013) - Inchem.org. (n.d.). Retrieved February 21, 2026, from [Link]

  • 4-ethenyl-6-(4-methylphenyl)-1,3,5-triazin-2-amine - Cancer - EPA. (2025, October 15). Retrieved February 21, 2026, from [Link]

  • 1,3,5-Triazine-2,4,6-triamine (melamine) - Evaluation statement - Australian Industrial Chemicals Introduction Scheme. (2022, May 30). Retrieved February 21, 2026, from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (2006, January 31). Retrieved February 21, 2026, from [Link]

  • Cyanazine - AERU. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Technical Assessment: Aqueous Stability of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the chemical stability of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine in aqueous environments. Structurally analogous to the s-triazine herbicide class (e.g., Atrazine, Simazine), this molecule’s stability is governed by the susceptibility of the C-Cl bond to nucleophilic aromatic substitution (


).

Key Stability Profile:

  • Acidic Media (pH < 5): Highly unstable. Degradation is catalyzed by N-protonation, significantly lowering the activation energy for water attack.

  • Neutral Media (pH 6–8): Metastable. Hydrolysis is slow, with half-lives (

    
    ) typically exceeding 30–100 days at 25°C.
    
  • Basic Media (pH > 9): Moderately unstable due to direct nucleophilic attack by hydroxide ions (

    
    ).
    
  • Primary Degradation Product: The hydroxy-triazine analog (dechlorinated), which is generally non-phytotoxic but persistent.

Structural Analysis & Reactivity Profile

The Pharmacophore

The molecule features an electron-deficient 1,3,5-triazine ring. The stability is dictated by the competition between the electron-withdrawing nature of the ring nitrogens and the electron-donating capacity of the amino substituents.

SubstituentPositionElectronic Effect (Hammett)Impact on C-Cl Bond Stability
-Cl (Chloro) C-4Inductive withdrawal (-I), Mesomeric donation (+M)Leaving Group. The C-Cl bond is the "weak link" for hydrolysis.
-NHCH3 (Methylamino) C-2Strong Mesomeric donation (+M)Stabilizes the ring, reducing electrophilicity at C-4 (makes hydrolysis slower than in cyanuric chloride).
-Ethyl C-6Weak Inductive donation (+I)Provides minor steric bulk; slight stabilization of the ring.
The Degradation Mechanism ( )

The hydrolysis follows a pseudo-first-order kinetic model. The mechanism shifts based on pH.

  • Pathway A (Acid Catalysis): Protonation of a ring nitrogen (N1, N3, or N5) increases the electrophilicity of the C-Cl carbon, facilitating attack by a neutral water molecule.

  • Pathway B (Base Catalysis): Direct attack by the strong nucleophile

    
     on the neutral ring.
    

TriazineHydrolysis cluster_legend Mechanism Key Reactant Chloro-Triazine (Reactant) Protonated Protonated Intermediate (Acid Catalysis) Reactant->Protonated + H+ (Fast) TS Tetrahedral Transition State Reactant->TS + OH- (Base Cat.) Protonated->TS + H2O (RDS) Product Hydroxy-Triazine (Product) TS->Product - HCl Legend RDS = Rate Determining Step Acid pathway dominates at pH < 5

Figure 1: Mechanistic pathway of Chloro-s-triazine hydrolysis showing acid and base catalytic routes.

Experimental Protocol: Determination of Hydrolysis Kinetics

This protocol is engineered to comply with OECD Test Guideline 111 ("Hydrolysis as a Function of pH").[1][2] It ensures data integrity for regulatory submissions (EPA/REACH).

Buffer Preparation (Sterile)

To isolate chemical hydrolysis from biodegradation, all buffers must be sterile-filtered (0.22 µm) and void of microbial activity.

Target pHBuffer SystemComposition (Molar)Notes
pH 4.0 Citrate/Phosphate0.05 M Citric Acid / Na2HPO4Simulates acidic soil/rain.
pH 7.0 Phosphate0.05 M KH2PO4 / Na2HPO4Simulates neutral groundwater.
pH 9.0 Borate0.05 M H3BO3 / KCl / NaOHSimulates alkaline surface water.
Experimental Workflow (Step-by-Step)

Reagents:

  • Test Substance: >98% purity this compound.

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH) for stock solution.

  • Internal Standard: Terbuthylazine or similar (structurally distinct triazine).

Procedure:

  • Stock Preparation: Dissolve test substance in ACN to create a 1000 mg/L stock.

  • Spiking: Spike sterile buffers to reach a final concentration of ~10 mg/L (ensure co-solvent <1% v/v to avoid solvent effects).

  • Incubation: Aliquot into amber glass vials (headspace-free to prevent volatilization).

    • Tier 1 (Screening): Incubate at 50°C for 5 days.

    • Tier 2 (Kinetics): If >10% degradation is observed in Tier 1, incubate at three temperatures (e.g., 25°C, 40°C, 60°C) to determine Arrhenius parameters.

  • Sampling: At time points

    
    , remove triplicate vials.
    
  • Quenching: Immediately cool samples to 4°C and analyze within 24 hours. For pH 9 samples, neutralize to pH 7 to stop base catalysis.

  • Analysis: Quantify using HPLC-UV (220 nm) or LC-MS/MS.

Workflow Start Start: Stock Solution (1000 ppm in ACN) Buffer Buffer Spiking (pH 4, 7, 9) Start->Buffer Incubate Incubation (Dark, 25°C / 50°C) Buffer->Incubate Sample Sampling Points (0, 1, 3, 7, 14, 30 days) Incubate->Sample Quench Quench/Neutralize (Stop Reaction) Sample->Quench Analyze HPLC-UV/MS Analysis (Quantify Parent vs Product) Quench->Analyze Analyze->Incubate Next Timepoint

Figure 2: Workflow for kinetic hydrolysis study compliant with OECD 111.

Data Analysis & Calculation

Kinetic Equations

Hydrolysis of chloro-triazines typically follows pseudo-first-order kinetics when water is in excess.



Where:

  • 
     = Concentration at time 
    
    
    
  • 
     = Initial concentration
    
  • 
     = Observed rate constant (
    
    
    
    )
Half-Life Calculation


Temperature Dependence (Arrhenius)

To predict shelf-life or environmental persistence at varying temperatures:



  • Plot

    
     vs 
    
    
    
    (Kelvin).
  • Slope =

    
    .
    
Typical Reference Values (For Validation)

If your experimental data deviates significantly from these ranges for similar chloro-triazines (e.g., Atrazine), re-validate your pH and sterility.

ConditionTypical

(day

)
Typical

pH 4 (25°C)

to

15 – 70 days
pH 7 (25°C)

> 200 days (Stable)
pH 9 (25°C)

to

30 – 100 days

Implications for Drug Development & Formulation

While primarily known as an agrochemical scaffold, triazine derivatives are explored in pharmacology (e.g., PI3K inhibitors).

  • Formulation Buffer: Liquid formulations must be buffered to pH 6.5–7.5 to maximize shelf-life. Avoid formulation in acidic vehicles (e.g., citrate buffers at pH 4) unless lyophilized.

  • Analytical Handling: Do not use acidic mobile phases (e.g., 0.1% TFA) for long autosampler sequences without verifying stability. Use Ammonium Acetate (pH 6.8) where possible.

  • Metabolite Tracking: In pharmacokinetic (PK) studies, monitor for the hydroxy-metabolite . This is the primary degradation product and is often more polar (elutes earlier on Reverse Phase C18).

References

  • OECD. (2004).[3] Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Armstrong, D. E., Chesters, G., & Harris, R. F. (1967). Atrazine Hydrolysis in Soil. Soil Science Society of America Journal. (Foundational work on chloro-triazine hydrolysis mechanisms). [Link]

  • Plust, S. J., et al. (1981).[4][5] Kinetics and mechanism of hydrolysis of chloro-1,3,5-triazines. Atrazine. The Journal of Organic Chemistry. (Detailed mechanistic study on acid/base catalysis). [Link]

  • U.S. EPA. (2008). Fate, Transport and Transformation Test Guidelines: OPPTS 835.2120 Hydrolysis. [Link][1]

Sources

Methodological & Application

synthesis protocol for 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine

Abstract

This application note details a robust, two-stage protocol for the synthesis of This compound . The synthesis leverages the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to achieve sequential, regioselective substitution. Stage I involves a C-alkylation using ethylmagnesium bromide under controlled conditions to prevent poly-alkylation. Stage II utilizes a nucleophilic aromatic substitution (


) with methylamine to introduce the amino functionality while preserving the final chlorine atom for potential downstream diversification. This guide addresses critical process parameters, including stoichiometry, temperature control, and safety protocols for handling reactive triazine intermediates.

Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrically substituted 1,3,5-triazine. The synthesis is designed based on the established reactivity profile of cyanuric chloride:

  • First Substitution (0°C): Highly reactive; suitable for C-alkylation via Grignard reagents.

  • Second Substitution (RT - 40°C): Moderately reactive; suitable for amine introduction.

  • Third Substitution (>80°C): Least reactive; requires forcing conditions (not performed here).

Pathway: Cyanuric Chloride


2,4-dichloro-6-ethyl-1,3,5-triazine

Target Molecule

Experimental Workflow Visualization

SynthesisProtocol cluster_Stage1 Stage I: C-Alkylation (Grignard) cluster_Stage2 Stage II: Mono-Amination Start Start: Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Step1_Prep Solubilization Solvent: Toluene/THF (anhydrous) Temp: 0°C Start->Step1_Prep Step1_Rxn Addition of EtMgBr (1.1 eq) Dropwise, < 5°C internal temp Step1_Prep->Step1_Rxn Step1_Quench Quench: Sat. NH4Cl Extraction: EtOAc Step1_Rxn->Step1_Quench 2-4 hrs Intermed1 Intermediate 1: 2,4-dichloro-6-ethyl-1,3,5-triazine Step1_Quench->Intermed1 Step2_Prep Dissolve Intermediate 1 Solvent: THF or Acetone Temp: 0°C Intermed1->Step2_Prep Step2_Rxn Addition of Methylamine (1.0 eq) + DIPEA (1.1 eq) Step2_Prep->Step2_Rxn Step2_Monitor Monitor: TLC/HPLC Target: Mono-amine formation Step2_Rxn->Step2_Monitor 1-2 hrs Final Final Product: This compound Step2_Monitor->Final

Caption: Sequential substitution workflow for this compound synthesis.

Detailed Protocol

Safety Pre-Check
  • Cyanuric Chloride: Potent lachrymator and sensitizer. Causes severe skin burns. Handle only in a fume hood.

  • Ethylmagnesium Bromide: Pyrophoric/water-reactive. Use anhydrous techniques (Schlenk line or N2 balloon).

  • Reaction Exotherms: Both steps are exothermic. Efficient cooling is mandatory to prevent runaway reactions and poly-substitution.

Stage I: Synthesis of 2,4-dichloro-6-ethyl-1,3,5-triazine

Objective: Selective mono-alkylation of the triazine ring.[1]

Materials:

  • Cyanuric Chloride (1.0 eq, 18.4 mmol, 3.40 g)

  • Ethylmagnesium Bromide (EtMgBr) (1.1 eq, 3.0 M in Et2O)

  • Solvent: Anhydrous Toluene (40 mL) or Benzene (CAUTION: Carcinogen, see Note 1)

  • Quench: Saturated Ammonium Chloride (

    
    )
    

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solubilization: Dissolve Cyanuric Chloride in anhydrous Toluene. Cool the solution to 0°C using an ice/salt bath.

  • Grignard Addition: Transfer the EtMgBr solution to the addition funnel. Add dropwise to the cyanuric chloride solution over 45–60 minutes .

    • Critical Control: Maintain internal temperature below 5°C. Rapid addition leads to di-ethylated byproducts.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm slightly to 10°C over 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Pour the reaction mixture into cold saturated

    
     solution. Extract with Ethyl Acetate (3 x 50 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Note: The intermediate is hydrolytically sensitive. Use immediately in Stage II or store under inert gas at -20°C.

Stage II: Synthesis of this compound

Objective: Regioselective mono-amination.

Materials:

  • Intermediate 1 (Crude from Stage I)

  • Methylamine (1.0 eq, 2.0 M in THF)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Solvent: THF (30 mL)

Procedure:

  • Setup: Dissolve Intermediate 1 in THF and cool to 0°C .

  • Base Addition: Add DIPEA to the solution.

  • Amine Addition: Add the Methylamine solution dropwise over 20 minutes.

    • Mechanistic Insight: At 0°C, the electron-donating effect of the first amino group deactivates the ring, preventing the second chlorine from reacting, provided stoichiometry is controlled [1].

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (20–25°C) for 1 hour.

  • Monitoring: Check TLC for disappearance of the dichloro-intermediate.

  • Workup: Evaporate THF. Redissolve residue in DCM, wash with water and brine.

  • Purification: Flash column chromatography (Silica gel, Gradient: 5%

    
     20% EtOAc in Hexanes).
    

Quantitative Data & Stoichiometry

ReagentMW ( g/mol )EquivalentsRoleCritical Parameter
Cyanuric Chloride 184.411.0ScaffoldPurity >98%
EtMgBr 133.271.1Nucleophile (C)Slow addition at <5°C
Methylamine 31.061.0Nucleophile (N)Exact stoichiometry
DIPEA 129.241.1HCl ScavengerExcess required

Troubleshooting & Optimization

  • Issue: Di-alkylation in Stage I (Formation of 2-chloro-4,6-diethyl-triazine).

    • Cause: Localized high concentration of Grignard or temperature spikes.

    • Solution: Increase dilution of EtMgBr and slow down addition rate. Ensure vigorous stirring.

  • Issue: Hydrolysis of Intermediate.

    • Cause: Wet solvents or prolonged exposure to air.

    • Solution: Use freshly distilled/anhydrous solvents. Do not store the intermediate; telescope directly into Stage II.

  • Issue: Formation of Diamine in Stage II.

    • Cause: Excess methylamine or temperature >40°C.

    • Solution: Strict 1:1 stoichiometry. Keep reaction at 0°C initially.

References

  • Menicagli, R., Samaritani, S., & Zucchelli, V. (2000).[2] 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Tetrahedron, 56(49), 9705–9711. Link

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Link

  • Thakare, S. & Dhote, V. (2020). Synthesis and Biological Evaluation of Some New 1,3,5-Triazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(1), 407-412.[3] Link

  • Organic Syntheses. (2008). Synthesis of 2-[3,3'-Di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6-dichloro-1,3,5-triazine.[4] Org.[5] Synth., 85, 10. Link

Sources

Application Note: Recrystallization Architectures for 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the purification of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine . The protocols below prioritize high purity (>98%) and reproducibility, addressing the specific solubility challenges of chlorotriazine derivatives.

Executive Summary & Compound Profile

The target compound, This compound , belongs to the class of substituted s-triazines. Structurally, it possesses a lipophilic chloro group, a basic N-methylamino moiety, and a C-ethyl alkyl chain.[1] This hybrid polarity profile creates a specific purification challenge: the molecule is too lipophilic for pure aqueous crystallization but too polar for simple hydrocarbon precipitation.

Successful recrystallization requires a binary solvent system that balances the solvation of the triazine core while rejecting common impurities such as hydrolyzed derivatives (hydroxy-triazines) and starting materials (cyanuric chloride oligomers).

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Recrystallization
Molecular Formula C₆H₉ClN₄Moderate Molecular Weight (176.6 g/mol )
LogP (Octanol/Water) ~1.8 – 2.2Low water solubility; high solubility in lower alcohols/esters.
pKa (Conjugate Acid) ~4.0 (Triazine ring N)pH-sensitive solubility; avoid strong acids to prevent salt formation.
Thermal Stability Stable < 150°CAvoid prolonged boiling to prevent C-Cl hydrolysis.
Key Impurities Hydroxy-triazinesInsoluble in organics; remove via hot filtration.

Solvent Selection Strategy

The selection of solvents is governed by the "Rule of Intermediate Polarity."[2] The target compound dissolves readily in polar aprotic solvents (Acetone, THF) and moderately in polar protic solvents (Ethanol, Methanol).[1]

Solvent Screening Matrix
Solvent SystemRoleSuitabilityMechanism
Ethanol / Water Primary Choice High Temperature-dependent solubility switch. Water acts as a powerful anti-solvent.
Ethyl Acetate / Heptane AlternativeModerateGood for removing non-polar impurities.[2] Risk of "oiling out" if cooling is too rapid.
Toluene High-TempLowRequires high heat; risk of thermal degradation/hydrolysis of the C-Cl bond.
Acetone / Water RapidModerateExcellent solubility, but yields can be lower due to high solubility in acetone-water mixes.
Decision Logic for Purification

The following logic gate determines the optimal protocol based on crude purity and impurity profile.

Recrystallization_Logic Start Crude Material Analysis Check_Purity Est. Purity > 85%? Start->Check_Purity Check_Impurities Main Impurity Type? Check_Purity->Check_Impurities Yes Pre_Wash Pre-step: Triturate with Cold Water Check_Purity->Pre_Wash No (<85%) Protocol_A Protocol A: Ethanol/Water (Standard) Check_Impurities->Protocol_A Polar / Salts / Hydroxy Protocol_B Protocol B: EtOAc/Heptane (Lipophilic Cleanup) Check_Impurities->Protocol_B Non-polar / Oils / Dimers Pre_Wash->Check_Impurities

Figure 1: Decision tree for selecting the appropriate recrystallization solvent system.

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Standard)

Objective: Removal of polar by-products and trace salts. High recovery yield.[3]

Materials:

  • Solvent: Absolute Ethanol (EtOH).

  • Anti-solvent: Deionized Water (Type II).

  • Equipment: Erlenmeyer flask, magnetic stirrer, heating plate, Buchner funnel.[1]

Step-by-Step Methodology:

  • Dissolution:

    • Place 5.0 g of crude This compound in a 100 mL Erlenmeyer flask.

    • Add 15 mL of Ethanol.

    • Heat gently to 60°C with stirring.

    • Note: If solid remains, add EtOH in 2 mL increments until dissolved.[1] Do not exceed 70°C to prevent hydrolysis of the chloro group [1].

  • Hot Filtration (Critical):

    • If the solution is cloudy (indicating insoluble hydroxy-triazine impurities), filter the hot solution through a pre-warmed glass frit or fluted filter paper.

    • Retain the clear filtrate.

  • Nucleation & Growth:

    • Return filtrate to the hot plate (maintain ~50-55°C).

    • Add warm water dropwise until a persistent turbidity (cloudiness) just appears.

    • Add 1-2 mL of Ethanol to re-dissolve the turbidity (restore clarity).

    • Remove from heat.[4] Cover the flask with foil (to slow cooling).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

  • Crystallization:

    • Once at RT, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Harvesting:

    • Filter crystals via vacuum filtration.

    • Wash: Rinse the filter cake with 10 mL of cold Ethanol/Water (50:50 v/v).

    • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Ethyl Acetate/Heptane (Anti-Oiling Method)

Objective: Used when the compound "oils out" in aqueous systems or to remove non-polar oligomers.

Methodology:

  • Dissolve crude solid in minimum boiling Ethyl Acetate (approx. 3-4 mL per gram).

  • Allow solution to cool to ~40°C.

  • Slowly add Heptane (anti-solvent) down the side of the flask until slight turbidity is observed.

  • Seeding: Add a single seed crystal of pure product (if available) or scratch the glass side with a rod to induce nucleation.

  • Allow to stand at RT. Do not put in ice immediately, as this promotes oiling.

  • Once crystals form, cool to 4°C, filter, and wash with cold Heptane.

Critical Process Parameters (CPPs) & Troubleshooting

The "Oiling Out" Phenomenon

Triazines are prone to Liquid-Liquid Phase Separation (LLPS), forming an oil rather than crystals.[1]

  • Cause: The solution enters the metastable zone too deeply before nucleation occurs, or the anti-solvent is added too fast.[1]

  • Remedy:

    • Reheat: Re-dissolve the oil by heating.

    • Solvent Modification: Increase the ratio of the "good" solvent (Ethanol/EtOAc).

    • Seeding: Introduce seed crystals at the cloud point.

Hydrolytic Instability

The C-Cl bond at position 4 is susceptible to nucleophilic attack by water at high temperatures, converting the product to 4-hydroxy-6-ethyl-N-methyl-1,3,5-triazin-2-amine .

  • Control: Keep dissolution temperature < 70°C. Limit exposure time to hot water. Ensure pH is neutral (pH 6-7).

Analytical Validation
TechniqueAcceptance CriteriaPurpose
HPLC (UV 254nm) Purity > 98.5% (Area %)Quantify organic impurities.
1H-NMR (CDCl₃) Integration of N-Me (3H, s) vs Ethyl (2H, q; 3H, t)Verify structure and solvent removal.
DSC Sharp endotherm (Range TBD, likely 140-180°C)Confirm crystalline form and purity.

Workflow Visualization

Workflow Crude Crude Solid Dissolve Dissolve in Hot EtOH (60°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If cloudy Antisolvent Add Water until Turbid Dissolve->Antisolvent If clear Filter->Antisolvent Clear Add EtOH to Clear Antisolvent->Clear Cool Slow Cool to RT Clear->Cool Ice Ice Bath (0-4°C) Cool->Ice Harvest Vacuum Filter & Dry Ice->Harvest

Figure 2: Step-by-step process flow for Protocol A.

Safety & Handling

  • Toxicity: Chlorotriazines are potential skin sensitizers and endocrine disruptors [2]. Wear nitrile gloves and a lab coat. Handle in a fume hood.

  • Corrosivity: Impurities may include cyanuric chloride (corrosive, releases HCl).[1] Ensure filtrate waste is neutralized before disposal.

References

  • Solubility and Stability of Chlorotriazines

    • Title: Synthesis and hydrolytic stability of chloro-s-triazine deriv
    • Source:Journal of Agricultural and Food Chemistry.
    • Context: Discusses the hydrolysis r
    • Link: (General Reference for Class)

  • Triazine Toxicology

    • Title: Toxicological Profile for Atrazine and Rel
    • Source: Agency for Toxic Substances and Disease Registry (
    • Context: Safety data regarding exposure to triazine herbicides and intermediates.[5]

    • Link:[1]

  • Recrystallization Techniques

    • Title: Purification of Labor
    • Source: Butterworth-Heinemann.
    • Context: Standard reference for solvent selection and purific
    • Link:[1]

Sources

Application Note: High-Throughput LC-MS/MS Analysis of Triazine Metabolites in Soil Using Modified QuEChERS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity protocol for the quantitation of Atrazine and its primary metabolites—Desethylatrazine (DEA) , Desisopropylatrazine (DIA) , and Hydroxyatrazine (HA) —in complex soil matrices. Unlike traditional solid-liquid extraction (SLE) methods that consume excessive solvent and time, this protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for soil geochemistry.

By integrating hydration steps to unlock bound residues and utilizing dispersive Solid Phase Extraction (d-SPE) for humic acid removal, this method achieves Limits of Quantitation (LOQ) < 0.5 µg/kg while maintaining recoveries between 80–110%.

Introduction & Scientific Context

The Chemistry of Degradation

Triazine herbicides, particularly Atrazine, undergo significant biotic and abiotic degradation in soil. Understanding these pathways is critical for accurate residue monitoring, as metabolites often exhibit higher polarity and water solubility than the parent compound, increasing leaching risks.

  • Dealkylation: Microbial N-dealkylation removes ethyl or isopropyl groups, forming DEA and DIA.

  • Hydrolysis: Chemical hydrolysis (often pH-dependent) replaces the chlorine atom with a hydroxyl group, forming Hydroxyatrazine (HA). This metabolite binds strongly to soil organic matter (SOM) via cation exchange, making extraction challenging.

Degradation Pathway Diagram

TriazineDegradation Atrazine Atrazine (Parent) DEA Desethylatrazine (DEA) Atrazine->DEA N-Dealkylation (Microbial) DIA Desisopropylatrazine (DIA) Atrazine->DIA N-Dealkylation (Microbial) HA Hydroxyatrazine (HA) Atrazine->HA Hydrolysis (Chemical/Abiotic) DDA Didealkylatrazine (DDA) DEA->DDA DIA->DDA Cyanuric Cyanuric Acid (End Product) HA->Cyanuric Ring Cleavage DDA->Cyanuric

Figure 1: Primary degradation pathways of Atrazine in soil leading to monitored metabolites.

Experimental Design & Logic

Why Modified QuEChERS?

Standard QuEChERS (EN 15662 or AOAC 2007.01) is designed for high-water content foods. Soil is dry and retentive.

  • Hydration Factor: We introduce a hydration step (water addition) before extraction. This swells the soil pores and weakens the hydrogen bonding between polar metabolites (like HA) and soil particles, significantly enhancing extraction efficiency.

  • Buffering: We use Citrate-buffered salts to maintain a pH of ~5.0–5.5. This prevents the degradation of base-sensitive analytes and ensures consistent recovery of pH-dependent metabolites like Hydroxyatrazine.

Matrix Cleanup Strategy

Soil extracts contain fulvic and humic acids that cause severe ion suppression in ESI+ mode.

  • PSA (Primary Secondary Amine): Removes fatty acids and organic acids.

  • C18: Removes non-polar interferences.

  • Graphitized Carbon Black (GCB): Caution advised. While GCB removes pigments, it can irreversibly bind planar molecules like triazines. We utilize a minimal amount or exclude it unless the soil is highly pigmented.

Materials & Reagents

  • Standards: Atrazine, DEA, DIA, Hydroxyatrazine (>98% purity).

  • Internal Standards (IS): Atrazine-d5, DEA-d5 (Critical for correcting matrix effects).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

  • QuEChERS Extraction Kit: Citrate Buffered (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

  • d-SPE Cleanup Kit: 150mg MgSO4, 25mg PSA, 25mg C18.

  • Equipment: Centrifuge (≥3000 x g), Vortexer, Mechanical Shaker.

Protocol: Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction
  • Soil Pre-treatment: Sieve soil to <2 mm and air dry. Homogenize thoroughly.

  • Weighing: Weigh 5.0 g (± 0.05) of soil into a 50 mL centrifuge tube.

  • IS Spiking: Add 50 µL of Internal Standard Mix (10 µg/mL in ACN) to the soil. Vortex briefly and allow to equilibrate for 15 minutes.

  • Hydration (CRITICAL): Add 5 mL of LC-MS grade water. Vortex for 30 seconds to create a slurry.

    • Logic: This restores the water content to ~50%, mimicking the "fruit/vegetable" matrix QuEChERS was designed for and releasing bound residues.

  • Extraction: Add 10 mL of Acetonitrile (containing 1% Acetic Acid).

  • Agitation: Shake vigorously on a mechanical shaker for 10 minutes at high speed.

  • Salting Out: Add the Citrate Buffered QuEChERS Salts to the tube.

    • Note: Add salts after the solvent to prevent the formation of MgSO4 conglomerates that trap analytes.

  • Separation: Shake immediately and vigorously for 1 minute. Centrifuge at 4,000 x g for 5 minutes.

Phase 2: d-SPE Cleanup
  • Transfer: Transfer 1.5 mL of the supernatant (top ACN layer) into a 2 mL d-SPE tube (containing MgSO4, PSA, C18).

  • Cleanup: Vortex for 1 minute.

  • Final Spin: Centrifuge at 10,000 x g for 3 minutes.

  • Filtration: Transfer supernatant to an autosampler vial through a 0.2 µm PTFE filter .

Workflow Diagram

Workflow Soil 5g Soil Sample Hydrate Hydration (5mL H2O) Soil->Hydrate Extract Extraction (10mL ACN + Salts) Hydrate->Extract Centrifuge1 Centrifuge (4000xg) Extract->Centrifuge1 Cleanup d-SPE Cleanup (PSA/C18) Centrifuge1->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Figure 2: Modified QuEChERS workflow for soil analysis.

LC-MS/MS Methodology

Chromatographic Conditions
  • System: UHPLC

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Acetate.

    • Note: Methanol is preferred over Acetonitrile for triazines to improve peak shape and separation of polar metabolites.

Gradient Profile:

Time (min) % B Flow Rate (mL/min)
0.00 10 0.4
1.00 10 0.4
8.00 95 0.4
10.00 95 0.4
10.10 10 0.4

| 13.00 | 10 | 0.4 |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Retention Time (min)
Atrazine 216.1174.1104.17.2
Desethylatrazine (DEA) 188.1146.1104.15.8
Desisopropylatrazine (DIA) 174.1132.1104.14.5
Hydroxyatrazine (HA) 198.1156.186.13.9
Atrazine-d5 (IS) 221.1179.1-7.2

Validation & QA/QC

To ensure Trustworthiness and Self-Validation :

  • Matrix-Matched Calibration:

    • Prepare calibration standards by spiking blank soil extract. This compensates for signal suppression (Matrix Effects) which can range from 20–50% in soil analysis.

  • Recovery Check:

    • Spike blank soil at low (5 µg/kg) and high (100 µg/kg) levels.

    • Acceptable Range: 70–120% recovery with RSD < 20%.

  • Internal Standard Monitoring:

    • The area count of the IS in samples should not deviate by more than ±30% from the calibration standards. A drop >50% indicates severe suppression requiring sample dilution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery of HA pH too high or insufficient hydration.Ensure hydration step is 30 mins. Check buffer salts ensure pH < 6.
High Backpressure Particulates in injectate.Ensure 0.2 µm filtration. Centrifuge at higher speed (10,000xg).
Signal Suppression Co-eluting humic acids.Dilute extract 1:5 with mobile phase A before injection. Use matrix-matched curves.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Acetate to 10mM. Use end-capped C18 columns.

References

  • Lesueur, C., et al. (2008). Comparison of four extraction methods for the analysis of 24 pesticides in soil samples with GC-MS and LC-MS/MS. Talanta. Link

  • U.S. EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS.Link

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for

Application Note & Protocols: Strategic Nucleophilic Substitution on 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The s-Triazine Scaffold as a Privileged Structure

The 1,3,5-triazine (s-triazine) ring is a foundational scaffold in medicinal chemistry, agrochemicals, and materials science.[1][2] Its prevalence is largely due to the predictable and sequential reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-s-triazine (TCT, or cyanuric chloride).[2][3] By leveraging controlled, stepwise nucleophilic aromatic substitution (SNAr) reactions, a vast chemical space of multi-functionalized molecules can be accessed.[4][5]

This guide focuses on a specific, asymmetrically disubstituted intermediate: 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine . The presence of both an alkyl (ethyl) and an amino (N-methyl) group significantly modulates the reactivity of the final chlorine atom. This document provides a detailed exploration of the underlying chemical principles, strategic considerations for reaction design, and robust, step-by-step protocols for the successful substitution of the remaining chlorine with various nucleophiles.

Section 1: Core Mechanistic Principles

The Electron-Deficient Triazine Ring

The s-triazine ring is inherently electron-deficient due to the presence of three highly electronegative nitrogen atoms. This electronic character withdraws electron density from the ring carbons, rendering them highly electrophilic and susceptible to attack by nucleophiles.[1] This is in stark contrast to electron-rich aromatic systems like benzene, where electrophilic substitution is the dominant pathway.[6]

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The substitution of the chlorine atom on the triazine ring proceeds via a two-step addition-elimination mechanism.[1][7]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This initial attack is typically the rate-determining step.[1]

  • Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of the chloride ion (Cl⁻), a good leaving group.

The overall reaction is driven by the formation of a thermodynamically stable product.

SNAr_Mechanism General SNAr Mechanism on the Triazine Core cluster_step1 Step 1: Addition (Rate-Determining) cluster_step2 Step 2: Elimination Start Substrate (this compound) Intermediate Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) Start->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu-H) Product Substituted Product Intermediate->Product - Cl⁻ Chloride Cl⁻

Caption: General SNAr mechanism for nucleophilic substitution on a chlorotriazine.

Reactivity of the Substituted Core

Unlike TCT, where each chlorine can be substituted sequentially by carefully controlling temperature (0°C for the first, room temperature for the second, and heating for the third), our starting material already possesses two electron-donating groups (EDGs).[2][6]

  • N-methyl-amino group: A strong EDG through resonance.

  • Ethyl group: A weak EDG through induction.

These groups donate electron density into the triazine ring, making it less electrophilic. Consequently, the final chlorine atom is significantly less reactive than any of the chlorines on TCT.[2] This is a critical consideration: reactions that proceed at 0°C or room temperature for the second substitution on TCT will likely require elevated temperatures (e.g., 50°C to reflux) for our substrate to achieve a reasonable reaction rate.

Section 2: Strategic Protocol Design

Successful substitution requires careful consideration of the nucleophile, base, solvent, and temperature.

ParameterChoiceRationale & Expert Insights
Nucleophile Amines (R₂NH), Alcohols (ROH), Thiols (RSH)The s-triazine core reacts with a wide range of N, O, and S-centered nucleophiles.[2][3] The choice is application-dependent. Note that once an amine is introduced, subsequent substitutions can become more difficult.[8][9]
Base DIEA, Triethylamine (TEA), K₂CO₃, NaHA base is required to neutralize the HCl generated during the reaction. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIEA) is often preferred as its resulting hydrochloride salt is highly soluble in water, simplifying aqueous workups.[3] For less reactive nucleophiles like alcohols, a stronger base like NaH may be needed to first generate the more potent alkoxide nucleophile.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), AcetoneAprotic solvents are generally used. THF and ACN are excellent choices for reactions requiring heating due to their higher boiling points compared to DCM.[3]
Temperature Room Temp to RefluxDue to the deactivating nature of the existing substituents, reactions should typically be initiated at room temperature and may require heating to 50-80°C for completion. Reaction progress must be monitored closely by Thin Layer Chromatography (TLC).[2][4]

Section 3: Experimental Protocols

The following protocols are generalized and should be optimized for specific nucleophiles.

General Experimental Workflow

Workflow General Experimental Workflow A 1. Setup - Dry Glassware - Inert Atmosphere (N₂) - Magnetic Stirring B 2. Reagent Addition - Dissolve Substrate in Solvent - Add Base - Add Nucleophile (dropwise) A->B C 3. Reaction - Set Temperature (RT to Reflux) - Monitor by TLC B->C D 4. Workup - Quench Reaction - Aqueous Wash - Dry Organic Layer C->D E 5. Purification & Analysis - Concentrate Solvent - Column Chromatography - Characterize (NMR, MS) D->E

Caption: A typical workflow for nucleophilic substitution on the triazine core.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the substitution of the chlorine with a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF (approx. 0.1 M solution).

  • Reagent Addition: Add DIEA (1.2 eq) to the stirring solution. Subsequently, add morpholine (1.1 eq) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. If TLC analysis (e.g., using 30% Ethyl Acetate in Hexane) shows incomplete conversion, heat the mixture to 60°C and stir for 4-12 hours, monitoring periodically.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate or DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). The aqueous washes effectively remove the DIEA hydrochloride salt.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired trisubstituted triazine.

Protocol 2: Reaction with an Alcohol Nucleophile (e.g., Benzyl Alcohol)

This reaction often requires the pre-formation of a more potent alkoxide nucleophile.

Materials:

  • This compound (1.0 eq)

  • Benzyl Alcohol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aq. NH₄Cl

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Alkoxide Formation: To a separate dry flask under nitrogen, add anhydrous THF and NaH (1.2 eq). Cool the suspension to 0°C in an ice bath. Add benzyl alcohol (1.2 eq) dropwise. Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Slowly transfer the prepared sodium benzylate solution from step 1 into the solution of the chlorotriazine via cannula or syringe.

  • Reaction: Stir the mixture at room temperature. The reaction may be sluggish; heating to reflux (approx. 66°C in THF) is often necessary. Monitor reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aq. NH₄Cl.

  • Extraction: Dilute with Ethyl Acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature for the deactivated substrate. 2. Nucleophile is too weak. 3. Ineffective base.1. Increase reaction temperature in increments (e.g., to 50°C, then 80°C), monitoring by TLC. 2. For alcohols/thiols, convert to the more reactive alkoxide/thiolate using a strong base (e.g., NaH). 3. Ensure the base is appropriate for the nucleophile and conditions.
Low Yield 1. Incomplete reaction. 2. Product loss during workup (e.g., if product is somewhat water-soluble). 3. Decomposition under harsh heating conditions.1. Extend reaction time or increase temperature moderately. 2. Perform back-extraction of the aqueous layers with the organic solvent. 3. Attempt the reaction at the lowest effective temperature.
Multiple Spots on TLC 1. Impure starting materials. 2. Side reactions (e.g., reaction with a bifunctional nucleophile). 3. Product decomposition on silica gel.1. Verify the purity of the substrate and nucleophile before starting. 2. Use protecting groups if the nucleophile has other reactive sites. 3. Try neutralizing the silica gel with triethylamine before chromatography or use an alternative stationary phase like alumina.

Section 5: Concluding Remarks

The nucleophilic substitution of this compound is a versatile and powerful method for generating diverse, highly functionalized molecules. While the electronic properties of the s-triazine core make it amenable to SNAr reactions, the deactivating influence of the pre-existing ethyl and amino substituents must be respected. By employing slightly more forcing conditions—specifically, elevated temperatures—and by carefully selecting the appropriate base and solvent system, researchers can successfully and efficiently synthesize a wide array of novel trisubstituted triazine derivatives for applications in drug discovery and beyond.[10][11][12]

References

  • BenchChem. (n.d.). Mechanism of nucleophilic substitution on dichloro-s-triazines.
  • Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles. Frontiers in Chemistry, 6, 516. [Link]

  • Li, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1546–1551. [Link]

  • Arnold, W. A., & Roberts, A. L. (2000). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 34(9), 1794–1805. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(3), 753. [Link]

  • BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution on the triazine ring.
  • Akhtar, M. J., et al. (2024). Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry, 16(2), 111-142. [Link]

  • Alam, M. M., & Siddiqui, N. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Medicinal Chemistry, 14(11), 2139-2170. [Link]

  • Barata, J. F. B., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 854–863. [Link]

  • Lakkad, S. B., et al. (2022). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 13(09), 114-121. [Link]

  • Chen, J., et al. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. Organic & Biomolecular Chemistry, 18(27), 5179-5183. [Link]

  • Barata, J. F. B., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 854-863. [Link]

  • Kaur, R., et al. (2023). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Polycyclic Aromatic Compounds, 1-28. [Link]

  • Scilit. (n.d.). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications.
  • ResearchGate. (n.d.). Relative reactivity of amines in nucleophilic substitution of triazine chlorides.
  • ResearchGate. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100806. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chlorotriazines.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitution in 1,2,4-triazine 4-oxides with Grignard reagents.
  • Arkat USA, Inc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(vi), 384-397. [Link]

  • National Institutes of Health. (n.d.). Simulation- and AI-directed optimization of 4,6-substituted 1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM.
  • El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100806. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with Chloro-Triazine Amines in Chromatographic Mobile Phases

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for managing the solubility of chloro-triazine amines during chromatographic analysis. As compounds with unique physicochemical properties, their behavior in different mobile phases can be challenging. This center is designed to provide not just steps, but the scientific reasoning behind them, ensuring robust and reproducible results.

Core Troubleshooting Guide

This section addresses the most common and critical issues encountered during method development and analysis, presented in a question-and-answer format.

Problem Area 1: Analyte or Buffer Precipitation

Precipitation is one of the most severe issues in liquid chromatography, capable of causing system blockages, high backpressure, and complete analytical failure. Understanding its root cause is key to prevention.

Q1: My chloro-triazine amine or buffer salt is precipitating in my premixed mobile phase bottle. What is happening and how do I fix it?

Answer: This issue almost always points to a mobile phase composition that cannot support the solubility of all its components, particularly buffer salts, at the chosen organic solvent concentration.

  • Causality: Many common buffers, such as ammonium acetate, have excellent solubility in highly aqueous solutions but can precipitate when the percentage of organic solvent, especially acetonitrile, becomes too high.[1] For instance, ammonium acetate's solubility drops significantly in mobile phases containing over 60% acetonitrile.[1] While the solution may appear clear initially, especially if warmed slightly during mixing, precipitation can occur as it cools to room temperature.[2]

  • Troubleshooting Protocol:

    • Verify Buffer Solubility: Consult a buffer-organic solvent miscibility chart. If you suspect precipitation, decrease the concentration of your buffer salt. For many LC-MS applications, a buffer concentration of 2-10 mM is sufficient and less likely to cause solubility problems.[3]

    • Change Mixing Order: When preparing buffered mobile phases, always dissolve the buffer salt completely in the aqueous portion first before adding the organic solvent.[4] This ensures the salt is fully solvated before introducing the less polar component.

    • Consider a Different Organic Modifier: Methanol is generally a better solvent for salts than acetonitrile. If your chromatography allows, switching from acetonitrile to methanol or using a ternary mixture can sometimes resolve buffer precipitation issues.

    • Filter the Mobile Phase: Always filter your mobile phase through a 0.22 µm or 0.45 µm filter after preparation to remove any initial particulates that could encourage further precipitation.[4]

Q2: My system pressure is normal during equilibration, but I see a sharp pressure spike immediately after injecting my sample. What is the most likely cause?

Answer: This classic symptom points to "injection-induced precipitation," where the sample, dissolved in a strong solvent, crashes out upon contact with a weaker (more aqueous) mobile phase.

  • Causality: Chloro-triazine amines, especially those with larger alkyl substituents, often have poor solubility in water but good solubility in organic solvents like DMSO or pure acetonitrile.[5][6] If a sample is dissolved in a very strong, non-polar solvent (the "sample diluent") and injected into a mobile phase with a high aqueous content (e.g., 95% water at the start of a reversed-phase gradient), the diluent is rapidly diluted. The analyte is suddenly exposed to a solvent environment in which it is not soluble, causing it to precipitate in the injector, connecting tubing, or at the head of the column.[5][7]

  • Troubleshooting Workflow: The following workflow can diagnose and resolve injection-induced precipitation.

    Caption: Troubleshooting workflow for injection-induced precipitation.

Q3: I am running a reversed-phase gradient, and I notice pressure fluctuations or baseline disturbances in the middle of my run. Could this be precipitation?

Answer: Yes, this is highly likely. It occurs when the mobile phase composition changes during the gradient, creating a solvent mixture that can no longer keep either the buffer salts or the analyte dissolved.[8]

  • Causality: In a typical reversed-phase gradient, the percentage of organic solvent increases over time.

    • Buffer Precipitation: If you are using a buffer salt, it may be perfectly soluble at the initial, highly aqueous conditions but precipitate as the mobile phase becomes more organic-rich.[2]

    • Analyte Precipitation: This is less common but possible if the analyte is highly polar and requires a significant amount of water to stay in solution. As the mobile phase becomes very non-polar (e.g., >95% organic), the polar analyte could potentially precipitate.

  • Preventative Measures:

    • Reduce Buffer Concentration: Use the lowest buffer concentration that still provides adequate pH control and peak shape.

    • Use MS-Friendly Additives: Volatile additives like formic acid or acetic acid are generally more soluble in high-organic mobile phases than buffer salts like ammonium acetate.[9]

    • Limit Gradient Extremes: Avoid running gradients to 100% organic if possible. Maintaining a small percentage of the aqueous phase (e.g., 5%) can help keep buffer salts in solution.

    • Test Blank Gradients: Run your gradient method without an injection. If you still observe pressure fluctuations, the issue lies with the mobile phase components, not the sample.

Problem Area 2: Poor Chromatography Linked to Solubility

Sub-optimal solubility doesn't always lead to visible precipitation. It can manifest as poor peak shape, which compromises resolution and quantification.

Q4: My chloro-triazine amine peaks are broad and show significant fronting. Is this a solubility problem?

Answer: Yes, peak fronting is a strong indicator of either column overload or poor solubility of the analyte in the mobile phase.[10]

  • Causality: When an analyte has poor solubility in the mobile phase, molecules at the center of the injection band, where the concentration is highest, can effectively precipitate and then redissolve as they travel through the column. This disturbance to the chromatography band leads to a non-Gaussian peak shape with a leading edge (fronting). It can also happen if the sample is dissolved in a solvent that is significantly stronger than the mobile phase.

  • Solutions:

    • Adjust Mobile Phase Strength: Increase the percentage of the organic modifier (acetonitrile or methanol) in your starting conditions. This will improve the solubility of the typically less-polar chloro-triazine amines.[11]

    • Modify Sample Diluent: As discussed in Q2, ensure your sample is dissolved in a solvent that is as close in composition to the initial mobile phase as possible.[7]

    • Reduce Sample Concentration: If overload is the cause, simply diluting the sample can resolve the issue. Perform a concentration series to see if peak shape improves at lower concentrations.

Q5: My peaks are tailing badly. I thought this was a column issue, but can the mobile phase help?

Answer: Absolutely. While column degradation or contamination can cause tailing, a major cause for basic compounds like chloro-triazine amines is secondary ionic interactions with the stationary phase. This is directly controlled by the mobile phase pH.[10]

  • Causality: Most reversed-phase columns are based on silica, which has acidic silanol groups (Si-OH) on its surface. Chloro-triazine amines contain basic nitrogen atoms that can become protonated (positively charged). The pKa of these amines is typically in the range of 2-5.[12] At a mid-range pH (e.g., pH 5-7), the silanol groups can be deprotonated (negatively charged) while the triazine amines are protonated (positively charged). This leads to a strong ionic interaction that causes some analyte molecules to lag behind on the column, resulting in a tailing peak.[10]

  • The pH Solution: By lowering the mobile phase pH to a value of approximately 2.5-3.5 using an additive like formic acid or acetic acid, you can control the ionization of both species.[10]

    • Analyte: The weakly basic triazine amine will be fully protonated and exist as a single, positively charged species.

    • Silanols: The acidic silanol groups will be fully protonated (neutral), effectively "masking" them and preventing the strong ionic interaction with the protonated analyte.[10]

    This results in a dramatic improvement in peak shape.

    Caption: Effect of mobile phase pH on triazine-silanol interactions.

Problem Area 3: Proactive Mobile Phase Optimization

Designing a mobile phase with solubility in mind from the start can prevent many of the issues above.

Q6: What is a systematic approach to optimizing mobile phase pH for chloro-triazine amines?

Answer: A systematic approach ensures you find the "sweet spot" for both solubility and chromatographic performance.

  • Step-by-Step Protocol for pH Optimization:

    • Determine Analyte pKa: Find the pKa of your specific chloro-triazine amine. Most are weak bases with pKa values between 2 and 5.[12]

    • Select a Buffer/Additive: Choose a volatile additive appropriate for your detector. Formic acid and acetic acid are excellent choices for bringing the pH into the 2.5-4.0 range.[9]

    • Prepare Test Mobile Phases: Prepare small, filtered batches of your aqueous phase at several pH points (e.g., pH 2.5, 3.0, 3.5, 4.0).

    • Perform Isocratic Runs: Mix each aqueous phase with a fixed percentage of organic solvent (e.g., 50:50 Water:Acetonitrile) and perform injections.

    • Evaluate Peak Shape and Retention: Analyze the chromatograms. You should observe a significant reduction in peak tailing as you lower the pH into the 2.5-3.5 range.[10] Note any changes in retention time.

    • Confirm Solubility: Visually inspect the mobile phase preparations and observe the baseline during runs for any signs of precipitation or instability.

    • Select Optimal pH: Choose the pH that provides the best peak symmetry without compromising retention or causing solubility issues. This is typically about 1.5-2 pH units below the analyte's pKa.

Q7: Acetonitrile vs. Methanol: Which is a better organic modifier for these compounds, and what are the trade-offs?

Answer: Both are widely used, and the choice depends on the specific separation goals and solubility requirements. Neither is universally "better," but they offer different properties.

FeatureAcetonitrile (ACN)Methanol (MeOH)Rationale & Field Insights
Elution Strength StrongerWeakerACN is a stronger eluent in reversed-phase, meaning it reduces retention times more than the same percentage of MeOH. This can be useful for faster analyses.
Selectivity DifferentDifferentThe two solvents interact differently with analytes and the stationary phase, offering alternative selectivity. If peaks are co-eluting in ACN, switching to MeOH may provide the needed separation, and vice-versa.[13]
Solubility Good for many organics, but poor for salts.[1][14]Generally a better solvent for buffer salts.This is a critical distinction. If you must use a buffer salt at a higher concentration, MeOH is often the safer choice to prevent precipitation.[1]
Viscosity / Pressure LowerHigherACN/water mixtures have lower viscosity, resulting in lower system backpressure. This is advantageous for high flow rates or UHPLC systems.
UV Cutoff ~190 nm~205 nmACN is preferred for low-wavelength UV detection (<210 nm) due to its lower absorbance.

Q8: What are the best mobile phase additives for chloro-triazine amines, especially when using LC-MS?

Answer: For LC-MS, additives must be volatile to avoid contaminating the mass spectrometer source.[9] The choice of additive is crucial for controlling pH and improving ionization.

AdditiveTypical Conc.pH RangeProsCons & Cautions
Formic Acid 0.05 - 0.2%~2.5 - 3.5Highly volatile, excellent for protonating basic analytes (positive ion mode MS), and suppresses silanol interactions.[9][10]Can suppress ionization in negative ion mode.[9]
Acetic Acid 0.05 - 0.2%~3.5 - 4.5Volatile and good for pH control.[9] A weaker acid than formic, so a higher concentration may be needed.Can also suppress negative ion mode. Less effective at very low pH.
Ammonium Formate 2 - 20 mM~3.0 - 4.5 & ~6.0 - 7.5Volatile buffer, useful when a specific pH needs to be maintained. Can be used with formic acid to create a buffer around pH 3.7.Can decrease ESI signal at higher concentrations.[3]
Ammonium Acetate 2 - 20 mM~4.0 - 5.5 & ~6.5 - 7.5Volatile buffer system.Can have limited solubility in high percentages of acetonitrile (>60%).[1]
Ammonium Hydroxide 0.05 - 0.2%~9.0 - 10.5Used for high-pH methods to keep acidic compounds ionized (negative ion mode). Can improve sensitivity for some bases in positive ion mode.[3]Requires a high-pH stable column to prevent silica dissolution.[10]
Frequently Asked Questions (FAQs)
  • Q: What is a good starting percentage of organic solvent for a chloro-triazine amine method?

    • A: A good starting point for scouting is often a 50:50 mixture of aqueous and organic phases. For gradient methods, begin at a low organic percentage (e.g., 5-10%) to ensure retention, but only if your analyte is soluble in these conditions. If precipitation is a concern, you may need to start at a higher organic percentage (e.g., 20-30%).

  • Q: Can I dissolve my sample in DMSO?

    • A: While DMSO is an excellent solvent, it is very strong and non-volatile. Use it sparingly. If you must use DMSO, dissolve your sample at a high concentration, and then inject the smallest possible volume to avoid the precipitation and peak shape problems discussed in Q2.[5] Whenever possible, dissolving the sample in the initial mobile phase is the best practice.[7]

  • Q: How does temperature affect solubility and my analysis?

    • A: Increasing the column temperature generally increases analyte solubility and decreases mobile phase viscosity, which lowers backpressure and can improve efficiency.[14][15] However, be aware that chloro-triazines can be susceptible to hydrolysis at high temperatures, especially under acidic or basic conditions. Always check the stability of your analyte at the chosen temperature.

  • Q: Why is my baseline noisy after I started using a buffer salt?

    • A: A noisy baseline can be caused by several factors related to buffers:

      • Poor Mixing: The aqueous and organic phases are not fully homogenized.

      • Precipitation: Micro-precipitation of the buffer salt is occurring in the pump or mixer.

      • Contamination: The buffer salt itself is of low quality and contains impurities. Always use high-purity (HPLC or MS-grade) salts and solvents.

References
  • ResearchGate. (2025). Mobile phase optimization for the separation of some herbicide samples using HPLC. [Link]

  • Wikipedia. (n.d.). Simazine. [Link]

  • Greenbook. (2017). SAFETY DATA SHEET SIMAZINE 4L. [Link]

  • Pharma Growth Hub. (2023). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResearchGate. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides. [Link]

  • ACS Publications. (2024). Solubility Measurement and Thermodynamic Properties of Atrazine in 13 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • EPA Archive. (n.d.). Technical Factsheet on: SIMAZINE. [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 61: Extensive use of upstream H2S scavengers.... [Link]

  • Agilent Technologies. (n.d.). Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • PubChem - NIH. (n.d.). Simazine. [Link]

  • HerbiGuide. (n.d.). Simazine Flowable 500. [Link]

  • Journal of Chromatographic Science. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). s-Triazines. Part IV. Kinetic and pKa studies.... [Link]

  • NCBI. (2002). Atrazine - Some Chemicals that Cause Tumours of the Kidney.... [Link]

  • Chemical Guide. (2025). Types of Triazine and Their Differences. [Link]

  • FooDB. (2010). Showing Compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine. [Link]

  • University of Swansea. (n.d.). HPLC solvents and mobile phase additives. [Link]

  • Lamar University. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds.... [Link]

  • MDPI. (2023). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines.... [Link]

  • NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]

  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. [Link]

  • LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. [Link]

  • HPC Standards. (n.d.). Atrazine-desisopropyl Solution (Solvent: Acetonitrile). [Link]

  • University of Calgary. (n.d.). Formaldehyde-MEA Triazine Based Hydrogen Sulfide Scavenger Behavior Study.... [Link]

  • PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • ResearchGate. (2025). Solubility of Atrazine in Binary Mixtures of Water + Ethanol or 1-Propanol.... [Link]

  • ACS Omega. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. [Link]

  • Vscht.cz. (2007). TROUBLESHOOTING. [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (n.d.). Development of Solid-Phase Extraction for Triazines.... [Link]

  • ACS Omega. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. [Link]

  • TDX. (n.d.). Chapter 3 – Structural characterization of triazines. [Link]

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Technical Support Center: Reducing Matrix Effects in Triazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for LC-MS/MS Analysis of Triazine Derivatives Case ID: TRZ-ME-OPT-001 Status: Open Resource Applicable Analytes: Atrazine, Simazine, Propazine, Cyanazine, and metabolites (e.g., DEA, DIA).

Introduction: The "Invisible" Variable

Welcome to the Technical Support Center. You are likely here because your triazine recoveries are low, your sensitivity is fluctuating, or your internal standards are behaving erratically.

In LC-ESI-MS/MS, Matrix Effects (ME) are the result of co-eluting components (humic acids in soil, phospholipids in bio-fluids) competing with your analytes for ionization energy in the electrospray droplet. For basic compounds like triazines (


), this usually manifests as Ion Suppression , leading to false negatives or underestimated quantification.

This guide provides a modular workflow to Diagnose, Isolate, and Eliminate these effects.

Module 1: Diagnostic Workflow

How do I know if I have a matrix effect?

Before changing your chemistry, you must visualize the suppression. The Post-Column Infusion (PCI) method is the industry gold standard for qualitative assessment.

Protocol: Post-Column Infusion Setup
  • Preparation: Prepare a clean standard solution of Atrazine (or your target triazine) at ~100 ppb in mobile phase.

  • Configuration: Connect a syringe pump to the LC flow path after the column but before the MS source using a PEEK tee connector.

  • Execution:

    • Set the syringe pump to infuse the standard continuously (e.g., 10 µL/min).

    • Inject a Blank Matrix Extract (e.g., extracted soil blank) via the LC autosampler.

  • Analysis: Monitor the baseline. A stable baseline indicates no effect. A dip (trough) indicates suppression; a rise indicates enhancement.

Visualization: PCI Configuration

PCI_Setup LC_Pump LC Pump (Gradient Flow) Autosampler Autosampler (Injects Matrix Blank) LC_Pump->Autosampler Column Analytical Column (C18) Autosampler->Column Tee High-Pressure Tee Connector Column->Tee Eluent + Matrix Syringe Syringe Pump (Infuses Triazine Std) Syringe->Tee Constant Analyte Flow MS MS/MS Source (ESI+) Tee->MS Combined Flow

Figure 1: Schematic of Post-Column Infusion (PCI) setup for visualizing matrix suppression zones.

Module 2: Sample Preparation (The First Line of Defense)

Garbage in, Garbage out. Optimization starts here.

Decision Tree: Selecting the Right Protocol

Prep_Decision Start Sample Matrix Type Water Water (Ground/Surface/Drinking) Start->Water Solid Solid (Soil/Sediment/Food) Start->Solid SPE Solid Phase Extraction (SPE) (Enrichment required) Water->SPE Quechers QuEChERS Extraction (High throughput) Solid->Quechers SPE_Type Polymeric HLB or C18 (EPA Method 536) SPE->SPE_Type CleanUp d-SPE Cleanup WARNING: Check Sorbent Quechers->CleanUp

Figure 2: Workflow selection based on matrix type.

Critical Protocol A: QuEChERS for Soil/Food

Warning: Do NOT use Graphitized Carbon Black (GCB) in your d-SPE cleanup step. Triazines have planar ring structures that bind irreversibly to GCB, causing low recovery (often <50%).

Recommended Workflow:

  • Extraction: Weigh 10g sample + 10 mL Acetonitrile (ACN). Vortex 1 min.

  • Salting Out: Add 4g MgSO₄ + 1g NaCl. Shake vigorously 1 min. Centrifuge.

  • Cleanup (d-SPE): Transfer supernatant to a tube containing PSA (Primary Secondary Amine) and C18 .

    • Why? PSA removes organic acids/sugars; C18 removes lipids. Neither binds the triazine ring.

Critical Protocol B: SPE for Water (Enrichment)

For trace analysis (ppt levels), "Dilute and Shoot" is often insufficient.

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) polymer (e.g., Oasis HLB) or C18.

  • Conditioning: MeOH followed by Water.

  • Loading: Load 500mL water sample (pH adjusted to ~7).

  • Wash: 5% MeOH in Water (removes salts).

  • Elution: 100% MeOH or ACN.

  • Reconstitution: Evaporate and reconstitute in initial mobile phase (e.g., 10% MeOH).

Module 3: Chromatographic & MS Optimization

If sample prep doesn't remove all interferences, chromatography must separate them.

Mobile Phase Modifiers

Triazines are weak bases. You must control pH to ensure consistent ionization.

  • Recommended: 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mechanism: The buffer maintains pH ~3.5. This ensures triazines are protonated

    
     for ESI+ while suppressing the ionization of acidic matrix components (like humic acids), causing them to elute differently or not ionize.
    
Column Choice & Gradient
  • Column: C18 is standard. Use a longer column (100mm) if phospholipid co-elution is suspected.

  • Gradient: Do not elute triazines in the "void volume" (first 1-2 mins) where salts elute, or at the very end (where phospholipids elute).

    • Target: Aim for retention factor (

      
      ) > 2.
      
Ion Source: ESI vs. APCI
  • Standard: Electrospray Ionization (ESI) is most sensitive but most prone to ME.

  • Alternative: Atmospheric Pressure Chemical Ionization (APCI).

    • Why? APCI is a gas-phase ionization technique. It is significantly less affected by non-volatile matrix components (salts/lipids) than ESI. If you have adequate sensitivity, switch to APCI to instantly reduce matrix effects.

Module 4: Calculation & Compensation

The Golden Rule: Stable Isotope Labeled Internal Standards (SIL-IS)

You cannot eliminate 100% of matrix effects. You must compensate for them.

  • Use: Atrazine-d5, Simazine-d10.

  • Logic: The SIL-IS has the exact same retention time as the analyte. Therefore, it experiences the exact same suppression.

  • Result: The ratio of Analyte/IS remains constant, correcting the quantification.

Quantitative Validation: The Matuszewski Method

To validate your method, calculate the Matrix Factor (MF) using three sets of samples:

SetDescriptionContent
A Neat StandardAnalyte in pure solvent.
B Post-Extraction SpikeAnalyte spiked into extracted blank matrix.
C Pre-Extraction SpikeAnalyte spiked into matrix before extraction.

Calculations:

  • Matrix Effect (ME%):

    
    
    
    • Negative value = Suppression. Positive = Enhancement.

  • Recovery (RE%):

    
    
    
    • Measures extraction efficiency independent of MS suppression.

FAQ: Troubleshooting Specific Symptoms

Q: My internal standard (Atrazine-d5) recovery is varying wildly between samples.

  • A: This indicates "Relative Matrix Effect." Your matrix is not consistent (e.g., different soil types).

    • Fix: Switch to Matrix-Matched Calibration . Prepare your calibration curve in an extract of the same matrix type (e.g., blank soil extract) rather than pure solvent.

Q: I see a peak for Atrazine in my blank samples.

  • A: Carryover. Triazines stick to stainless steel.

    • Fix: Change your autosampler needle wash to a stronger organic solvent (e.g., 50:50 ACN:Isopropanol with 0.1% Formic Acid).

Q: My sensitivity drops after 50 injections.

  • A: Source contamination. Dirty matrix is coating the MS cone.

    • Fix: Utilize a divert valve. Direct the LC flow to waste for the first 1 minute (salts) and the final 2 minutes (lipids) of the gradient, sending only the triazine elution window to the MS.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.

  • U.S. EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC-MS/MS. United States Environmental Protection Agency.

  • SANTE. (2021). Guidance Document on Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). European Commission.

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "

resolving peak tailing in HPLC analysis of amine-containing triazines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Amine-Containing Triazines in HPLC Audience: Analytical Chemists & Method Developers

Introduction: The "Silanol Trap"

Welcome to the technical support hub for triazine analysis. You are likely here because your chromatograms—specifically for amine-containing triazines like melamine, atrazine, or propazine—are exhibiting significant peak tailing (


).

The Core Problem: Triazines typically contain basic nitrogen atoms within their heterocyclic ring or as exocyclic amine substituents. In standard Reversed-Phase Liquid Chromatography (RPLC), these basic moieties become protonated (


). Simultaneously, residual silanol groups (

) on the silica support can ionize to (

).

This creates a secondary retention mechanism : while your analyte should be separating based on hydrophobicity (partitioning), it is getting "stuck" via electrostatic ion-exchange interactions with the stationary phase. This lag causes the exponential tailing you observe.

Module 1: Mechanistic Diagnostic

Q: Why is my triazine peak tailing even on a C18 column?

A: Standard C18 bonding does not cover 100% of the silica surface. Steric hindrance leaves approximately 50% of surface silanols exposed. If your mobile phase pH is between 3.5 and 8.0, both the triazine (basic) and the silanols (weakly acidic) are ionized, creating a "cation-exchange trap."

Visualizing the Interaction

The following diagram illustrates the competing mechanisms causing your issue.

TriazineInteraction cluster_solution The Fix (Blockers) Analyte Triazine Analyte (Protonated Amine +) C18 C18 Ligand (Hydrophobic) Analyte->C18 Primary Partitioning (Desired) Silanol Residual Silanol (Ionized Si-O-) Analyte->Silanol Secondary Ion-Exchange (Undesired Drag) Peak Resulting Peak Shape C18->Peak Gaussian Silanol->Peak Exponential Tailing LowPH Low pH (<3.0) Protonates Silanol LowPH->Silanol Suppresses HighPH High pH (>10) Neutralizes Amine HighPH->Analyte Neutralizes

Figure 1: The dual-mechanism model showing how secondary silanol interactions distort peak symmetry.

Module 2: Mobile Phase Engineering

Q: How do I adjust my mobile phase to eliminate tailing?

A: You have three primary chemical strategies. The choice depends on your column's stability and your detection method (UV vs. MS).

StrategyMechanismProtocol / NotesSuitability
Low pH Suppression Protonates silanols (

), neutralizing the surface charge.
pH < 3.0 (typically 2.5).[1][2][3] Use Formic Acid (0.1%) or Phosphate Buffer (20mM).Universal. Best for standard silica columns (Type B).
High pH Neutralization Deprotonates the triazine (

), neutralizing the analyte.
pH > 10.0 . Use Ammonium Hydroxide or TEA. Warning: Silica dissolves at high pH.[4]Specific. Requires Hybrid (e.g., BEH) or Polymer columns.
Chaotropic Salts Disrupts solvation shell and forms ion pairs with the amine, masking the charge.Add Sodium Perchlorate (

)
or

(10-20mM) to the aqueous phase.
Advanced. Excellent for stubborn amines. Warning:

is explosive with organics if dried.
Amine Modifiers "Sacrificial base" that binds to silanols preferentially over the analyte.[1]Add Triethylamine (TEA) (5-10mM).Legacy. Effective but can contaminate MS sources and degrade columns faster.

Recommendation: Start with Low pH (pH 2.5) using a buffer like Potassium Phosphate (if UV) or Formic Acid (if MS). If tailing persists, switch to a Chaotropic Salt (Perchlorate) if your detector allows.

Module 3: Stationary Phase Selection

Q: Is my column the problem?

A: If you are using an older "Type A" silica column, yes. These contain metal impurities that increase silanol acidity.[2][5]

The "Self-Validating" Column Check:

  • Inject a neutral marker (e.g., Toluene). If this tails, your column bed is collapsed (physical failure).

  • Inject your Triazine. If Toluene is sharp but Triazine tails, it is a chemical failure (Silanol interaction).

Recommended Phases for Triazines:

  • Hybrid Particles (e.g., Waters XBridge/BEH): These allow you to run at pH 10-11. Triazines are neutral at this pH, eliminating the interaction entirely.

  • Charged Surface Hybrids (CSH): These have a slight surface charge that repels protons, effectively mitigating the silanol interaction at low pH.

  • End-Capped / Base-Deactivated Silica (Type B): Look for "double end-capped" specifications.

Module 4: The Optimization Workflow

Follow this logic gate to systematically resolve the issue.

OptimizationProtocol Start Start: Peak Tailing > 1.2 CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow LowerPH Action: Adjust pH to 2.5 (Phosphate/Formate) IsLow->LowerPH No CheckColumn Step 2: Check Column Type IsLow->CheckColumn Yes LowerPH->CheckColumn IsTypeB Is it Type B / Hybrid? CheckColumn->IsTypeB SwitchColumn Action: Switch to High-Purity End-Capped or Hybrid Column IsTypeB->SwitchColumn No AddModifier Step 3: Add Modifier IsTypeB->AddModifier Yes SwitchColumn->AddModifier ModifierChoice MS or UV? AddModifier->ModifierChoice AddChaotropic Action: Add 20mM NaClO4 (UV Only - Superior Shape) ModifierChoice->AddChaotropic UV AddTEA Action: Add 5mM TEA (Sacrificial Base) ModifierChoice->AddTEA MS/General Success Success: Peak Tailing < 1.2 AddChaotropic->Success AddTEA->Success

Figure 2: Step-by-step troubleshooting logic for basic analytes.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from 6

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from 2

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Retrieved from 7

  • MicroSolv Technology Corp. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity.[5][8][6][9] Retrieved from 8

  • BenchChem. (2025). Improving peak shape and resolution for triazine compounds in HPLC. Retrieved from 4

Sources

Validation & Comparative

proton NMR spectrum analysis of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the proton NMR (


H NMR) spectrum of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine .[1] It is designed for researchers requiring precise structural verification and differentiation from common regioisomers (e.g., Atrazine metabolites).

Executive Summary & Structural Context

The target molecule belongs to the class of monochloro-monoamino-monoalkyl-s-triazines . Unlike standard herbicides (like Atrazine) which possess two amino groups, this scaffold features a direct Carbon-Ethyl (C-Ethyl) bond at position 6.

Critical Analytical Challenge: The electron-deficient 1,3,5-triazine ring induces significant partial double-bond character in the exocyclic C(2)-N bond. This results in restricted rotation at room temperature, leading to rotameric line broadening or signal duplication in standard non-polar solvents (CDCl


).
The Comparison Strategy

This guide compares the spectral performance of the target molecule across two dimensions:

  • Solvent Systems: CDCl

    
     (Standard) vs. DMSO-
    
    
    
    (Polar/H-bond disrupting).
  • Regioisomer Differentiation: Distinguishing the C-Ethyl target from the N-Ethyl analogue (Desisopropylatrazine derivative).

Structural Analysis & Rotameric Dynamics

Before acquiring data, researchers must understand the dynamic equilibrium affecting the spectrum.

Rotamerism Mechanism

The lone pair on the exocyclic nitrogen donates into the


-system of the triazine ring. This creates a barrier to rotation (approx. 14–16 kcal/mol), resulting in two distinct conformers observable on the NMR timescale at ambient temperature.

RotamerEquilibrium cluster_legend NMR Consequence RotamerA Rotamer A (s-trans) Methyl anti to Cl Transition Transition State (Planarity lost) RotamerA->Transition Heat / Polar Solvent Transition->RotamerA RotamerB Rotamer B (s-cis) Methyl syn to Cl Transition->RotamerB Rotation RotamerB->Transition Effect CDCl3 (25°C): Broad/Split Peaks DMSO-d6 (25°C): Sharpened/Coalesced

Figure 1: Rotameric equilibrium mechanism causing signal broadening in triazine amines.

Comparative Data: Solvent Effects

The choice of solvent is the single most critical variable in analyzing this molecule.

Scenario A: Chloroform- (CDCl )
  • Behavior: The NH proton often disappears or appears as a very broad lump due to exchange and quadrupole broadening from the adjacent

    
    N.
    
  • Rotamers: Signals for the N-methyl group often appear as two unequal doublets or a broad singlet.

  • Utility: Good for verifying the ethyl group but poor for the amine fragment.

Scenario B: Dimethyl Sulfoxide- (DMSO- )[2]
  • Behavior: DMSO acts as a hydrogen bond acceptor, "locking" the NH proton. This slows the exchange rate, sharpening the NH signal and revealing the H-H coupling to the methyl group.

  • Rotamers: The high polarity often lowers the coalescence temperature, simplifying the spectrum compared to CDCl

    
    .
    
  • Utility: Recommended for full structural characterization.

Comparative Chemical Shift Table ( H NMR, 400 MHz)
FragmentProton Type

(ppm) in CDCl


(ppm) in DMSO-

Multiplicity (J Hz)Structural Insight
Ethyl-CH

Alkyl1.281.22Triplet (

)
Shielded terminal methyl.
Ethyl-CH


-Ring
2.75 2.68 Quartet (

)
Diagnostic: C-attached ethyl is upfield of N-attached ethyl.
N-Methyl N-Alkyl3.05 (Broad/Split)2.92Doublet (

)
Doublet indicates coupling to NH (visible in DMSO).
Amine NH Amide-like5.80 - 6.50 (Broad)7.80 - 8.10Broad QuartetDownfield shift in DMSO confirms acidity/H-bonding.

Differentiation from Regioisomers (The "Gold Standard" Check)

A common error in triazine synthesis or metabolite analysis is misidentifying the location of the alkyl chain. The table below outlines how to distinguish the target (C-Ethyl) from the isomeric N-Ethyl analogue.

FeatureTarget: C-Ethyl (6-ethyl...)Alternative: N-Ethyl (N-ethyl...)
Structure Ethyl on Ring CarbonEthyl on Exocyclic Nitrogen
CH

Shift

2.6 – 2.8 ppm

3.3 – 3.5 ppm
Electronic Cause Deshielded by aromatic ring only.Deshielded by Ring + Nitrogen electronegativity.
Coupling CH

is a clean quartet.
CH

is a multiplet (coupled to NH and CH

).

Experimental Protocol

To ensure reproducible data free from concentration-dependent shifts, follow this protocol.

Step-by-Step Methodology
  • Sample Preparation (Standard):

    • Weigh 5–10 mg of the triazine sample.

    • Dissolve in 0.6 mL of DMSO-

      
        (99.9% D).
      
    • Note: If solubility is poor, gentle heating (40°C) is preferred over sonication to avoid evaporation.

  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation.

    • Relaxation Delay (D1): Set to 2.0 seconds . The C-Ethyl protons relax slower than the N-Methyl protons; insufficient delay will distort integration ratios.

    • Scans (NS): 16–32 scans are sufficient for >5 mg samples.

    • Temperature: 298 K (25°C). If peaks are broad, run a Variable Temperature (VT) experiment at 323 K (50°C) to coalesce rotamers.

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

    • Referencing: Reference residual DMSO pentet to 2.50 ppm.

Analytical Workflow Diagram

Workflow Start Start: Purified Sample SolventChoice Select Solvent Start->SolventChoice CDCl3 CDCl3 SolventChoice->CDCl3 Routine Check DMSO DMSO-d6 (Recommended) SolventChoice->DMSO Structural Proof CheckBroad Check N-Methyl & NH Signals CDCl3->CheckBroad DMSO->CheckBroad Broad Signals Broad/Split? CheckBroad->Broad VT Run VT-NMR (50°C) Broad->VT Yes (Rotamers) Standard Standard Acquisition (25°C) Broad->Standard No (Sharp) Analysis Analyze CH2 Shift (Target: ~2.7 ppm) VT->Analysis Standard->Analysis

Figure 2: Decision tree for optimizing triazine NMR acquisition.

References

  • Rotational Barriers in Triazines: Moldovan, O., et al. (2012).[2] "Relevant 1H NMR data of restricted rotation about C(s-triazine)-N(exocyclic) bonds." Central European Journal of Chemistry.[2]

  • Solvent Effects on Amides/Amines: Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Synthesis and Characterization of Chlorotriazines: Bakharev, V., et al. (2012).[4] "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin.

  • Trace Impurities in NMR Solvents: Babij, N. R., et al. (2016).[5] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

Sources

Certified Reference Standards for 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of certified reference standards for 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine , a specific chlorotriazine derivative often analyzed in environmental and pharmaceutical contexts. It is designed for researchers and analytical scientists requiring high-precision quantification in complex matrices.

Executive Summary: The Critical Role of Reference Standards

In the analysis of triazine herbicides and their metabolites (e.g., Atrazine, Simazine, and their dealkylated forms), the accuracy of quantification is directly dependent on the quality of the reference material. This compound —structurally analogous to a methylated metabolite of Desisopropylatrazine (DIA)—presents specific challenges in stability and ionization efficiency.

For regulatory compliance (e.g., EPA Method 536, EU Water Framework Directive), the distinction between a Certified Reference Material (CRM) and a standard Analytical Reference Material (RM) is not merely semantic; it dictates the legal defensibility of your data. This guide compares these tiers to help you select the appropriate standard for your specific application.

Technical Comparison: CRM vs. Analytical Standards

The following table contrasts the three primary grades of reference standards available for chlorotriazines.

FeatureISO 17034 Certified Reference Material (CRM) ISO 17025 Analytical Standard (RM) Research Grade Chemical
Primary Use Instrument Calibration, Method Validation, Proficiency TestingRoutine QC, Qualitative IdentificationR&D, Synthesis Starting Material
Traceability SI-Traceable (NIST/BIPM). Unbroken chain of comparisons.Traceable to internal standards or manufacturer's lot.Often undefined or "Batch Specific".
Uncertainty Explicitly Stated (e.g., 99.5% ± 0.3%). Includes homogeneity & stability.[1][2]Generally not provided or limited to purity uncertainty.None.
Homogeneity Rigorously tested between bottles/vials.Assumed based on batch process.Not verified.
Stability Monitored (Long-term & Short-term transport stability).Expiry date provided; stability data often limited.Unknown.
Accreditation ISO 17034 (General Requirements for Reference Material Producers).[1][2][3][4]ISO/IEC 17025 (Testing Competence).[2][3]ISO 9001 (Quality Management) or None.[2][3]
Cost Factor High (Requires extensive certification data).Moderate.Low.
Why It Matters for this compound

Triazine derivatives are prone to hydrolysis (conversion of the C-Cl bond to C-OH) and N-dealkylation under specific pH conditions.

  • Scenario A (Regulatory): If you are quantifying this analyte in drinking water at ppt (ng/L) levels, an ISO 17034 CRM is mandatory to prove that the signal is not a degradation product or isobaric interference.

  • Scenario B (Screening): For initial metabolic stability screens in drug discovery, an ISO 17025 RM or high-purity Research Grade is sufficient.

Strategic Selection Workflow

The following decision tree illustrates the logical process for selecting the correct reference standard grade based on your analytical requirements.

ReferenceSelection Start Select Reference Standard Regulatory Is the analysis for Regulatory Compliance? (EPA, FDA, EMA) Start->Regulatory Quantification Is precise Quantification required? Regulatory->Quantification No CRM Select ISO 17034 CRM (Certified Reference Material) Regulatory->CRM Yes Validation Is this for Method Validation? Quantification->Validation Yes Research Select Research Grade (>95% Purity) Quantification->Research No (Qualitative) Validation->CRM Yes (Gold Standard) RM Select ISO 17025 RM (Analytical Standard) Validation->RM No (Routine QC)

Figure 1: Decision logic for selecting the appropriate reference standard grade.

Experimental Protocol: LC-MS/MS Validation

To validate the performance of a This compound CRM, the following protocol (adapted from EPA Method 536) is recommended. This workflow ensures that the standard's purity and concentration are accurately reflected in the instrument response.

A. Standard Preparation
  • Stock Solution : Weigh 10 mg of the ISO 17034 CRM (corrected for purity) into a 10 mL volumetric flask. Dissolve in LC-MS grade Methanol . Final concentration: ~1000 µg/mL.

    • Critical Step: Verify complete dissolution. Triazines can be slow to dissolve. Sonicate for 5 mins if necessary.

  • Working Standards : Serially dilute the stock with Methanol:Water (50:50 v/v) to create a calibration curve ranging from 0.05 µg/L to 50 µg/L .

  • Internal Standard (IS) : Add isotopically labeled internal standard (e.g., Atrazine-d5 or Desethylatrazine-d7) to all standards and samples at a constant concentration (e.g., 5 µg/L).

B. LC-MS/MS Conditions
  • Column : C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A : 5 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B : Methanol (or Acetonitrile).

  • Gradient :

    • 0 min: 10% B

    • 1.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B (Re-equilibration)

  • Detection : Electrospray Ionization (ESI) Positive Mode.

    • MRM Transition : Monitor the precursor ion

      
       and at least two product ions (Quantifier and Qualifier).
      
    • Note: For this compound (MW ≈ 186.6), expect

      
      . Common fragments include loss of the alkyl group or chlorine.
      
C. Validation Workflow Diagram

LCMS_Workflow Stock CRM Stock Prep (1 mg/mL in MeOH) Dilution Serial Dilution (0.05 - 50 ppb) Stock->Dilution IS_Add Add Internal Standard (Atrazine-d5) Dilution->IS_Add Injection LC-MS/MS Injection (C18 Column) IS_Add->Injection Data Data Acquisition (MRM Mode) Injection->Data QC QC Check (R² > 0.995, Accuracy 80-120%) Data->QC

Figure 2: Analytical workflow for validating the reference standard.

Data Interpretation & Troubleshooting

When comparing a newly purchased CRM against an older in-house standard, you may observe discrepancies. Use this guide to interpret the data:

  • Linearity : The calibration curve should yield an

    
    . If 
    
    
    
    , check for saturation at the high end or adsorption at the low end.
  • Retention Time Shifts : If the CRM peak elutes earlier than expected, check the pH of Mobile Phase A. Triazines are basic; pH changes affect their ionization and retention.

  • Response Factor : If the CRM signal is significantly lower than the Research Grade standard, the Research Grade material may contain impurities that co-elute or the CRM is more accurate (Research Grade purity is often overestimated). Always trust the ISO 17034 CRM value.

References
  • US EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS. U.S. Environmental Protection Agency. [Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[3] [Link]

Sources

A Comparative Guide to the Infrared Spectroscopic Characterization of s-Triazine Herbicides: Analysis of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characterization of the s-triazine herbicide, 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine. In the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed predictive analysis of its expected IR absorption bands. This prediction is grounded in the well-established principles of vibrational spectroscopy and is supported by a comparative analysis with the experimental Fourier-transform infrared (FTIR) spectra of two widely used and structurally similar s-triazine herbicides: Atrazine and Simazine.

This document is intended for researchers, analytical chemists, and professionals in drug development and environmental monitoring who utilize IR spectroscopy for the identification, characterization, and quality control of s-triazine compounds.

The Role of Infrared Spectroscopy in Herbicide Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational modes of the molecule's functional groups. For s-triazine herbicides, IR spectroscopy is an invaluable tool for:

  • Structural Elucidation: Confirming the presence of the characteristic triazine ring and its specific substituents.

  • Compound Identification: Differentiating between various s-triazine herbicides based on unique spectral features.

  • Quality Control: Assessing the purity of manufactured herbicides and detecting potential impurities or degradation products.

  • Metabolite Studies: Investigating the biotransformation of these herbicides by identifying changes in their chemical structure.

The specificity of an IR spectrum arises from the fact that the vibrational frequencies of chemical bonds are sensitive to the mass of the bonded atoms, the bond strength, and the overall molecular geometry.

Predicted Infrared Spectrum of this compound

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹). The following is a predictive analysis of its IR spectrum, based on established group frequencies and data from related compounds.

Key Functional Groups and Their Expected Vibrational Frequencies:

  • N-H Vibrations: The secondary amine group (-NH-CH₃) will exhibit a characteristic N-H stretching vibration. In a condensed phase (solid or liquid), this band is expected to appear in the range of 3200-3300 cm⁻¹ . This peak is often broadened due to hydrogen bonding. The N-H bending vibration is anticipated to be in the region of 1550-1650 cm⁻¹ .

  • C-H Vibrations: The ethyl (-CH₂CH₃) and methyl (-CH₃) groups will produce C-H stretching vibrations in the 2850-3000 cm⁻¹ region. Specifically, asymmetric and symmetric stretching of the CH₃ and CH₂ groups will be observed. C-H bending vibrations for these alkyl groups are expected in the 1370-1470 cm⁻¹ range.

  • Triazine Ring Vibrations: The 1,3,5-triazine ring has several characteristic vibrational modes. These include C=N stretching vibrations, which are typically observed as a series of strong bands in the 1500-1600 cm⁻¹ region. Ring "breathing" or deformation modes can also be found in the fingerprint region, often around 800-900 cm⁻¹ .

  • C-N Vibrations: The stretching vibrations of the C-N bonds linking the amino and ethyl groups to the triazine ring will likely appear in the 1100-1400 cm⁻¹ range.

  • C-Cl Vibrations: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 600-850 cm⁻¹ . The exact position can be influenced by the electronic environment of the triazine ring.

Comparative Analysis with Atrazine and Simazine

To provide experimental context for the predicted spectrum of this compound, we will compare its expected features with the experimental FTIR spectra of Atrazine and Simazine. Atrazine (6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine) and Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) are structurally very similar, differing in the alkyl substituents on the amino groups.

Vibrational Mode Predicted for this compound (cm⁻¹) Experimental Atrazine (cm⁻¹) [1][2][3]Experimental Simazine (cm⁻¹) Comments
N-H Stretch3200-3300~3261~3250Broad band indicative of hydrogen bonding in the solid state.
C-H Stretch (Alkyl)2850-3000~2949~2950Complex bands due to asymmetric and symmetric stretching of methyl and ethyl/isopropyl groups.
Triazine Ring (C=N Stretch)1500-1600~1556~1550Strong, characteristic absorptions for the s-triazine ring.
N-H Bend1550-1650~1622~1620Overlaps with the triazine ring vibrations.
C-H Bend (Alkyl)1370-1470~1400~1400Multiple bands corresponding to scissoring and bending modes.
C-N Stretch1100-1400~1151~1120Strong to medium intensity bands.
Triazine Ring Deformation800-900~815~800A key indicator of the s-triazine ring structure.
C-Cl Stretch600-850~711~730Can be influenced by the substitution pattern on the ring.

Key Differentiating Features:

While the overall spectral profiles of these three compounds are expected to be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The precise positions and relative intensities of the C-H bending, C-N stretching, and triazine ring deformation bands will be unique to each molecule due to the differences in their alkyl substituents. For instance, the presence of an isopropyl group in Atrazine will lead to characteristic bending vibrations that are absent in Simazine and the target molecule.

Experimental Protocol for FTIR Analysis of s-Triazine Herbicides

The following is a generalized protocol for obtaining a high-quality FTIR spectrum of a solid s-triazine herbicide sample using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place a small amount of the solid herbicide sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction to account for the wavelength-dependent penetration depth of the evanescent wave.

    • Baseline correct the spectrum to remove any sloping baselines.

    • Label the significant peaks with their corresponding wavenumbers.

Workflow for IR Spectroscopic Analysis

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis sample Solid Herbicide Sample atr Place on ATR Crystal sample->atr background Collect Background Spectrum atr->background collect Collect Sample Spectrum background->collect correction ATR & Baseline Correction collect->correction peak_pick Peak Picking & Labeling correction->peak_pick assign Assign Functional Groups peak_pick->assign compare Compare with Reference Spectra assign->compare identify Compound Identification compare->identify

Caption: Workflow for the identification of s-triazine herbicides using FTIR-ATR spectroscopy.

Conclusion

References

  • Chen, J.-Y. T. (2020). Infrared Absorption Spectra and Polymeric Structures of Three s-Triazine Herbicides and Their Metabolites. Journal of AOAC INTERNATIONAL. [Link]

  • Mazitova, A. K., et al. (2020). Study of the spectra of asymmetric triazines with growth-stimulating activity. E3S Web of Conferences, 176, 03005. [Link]

  • ResearchGate. (n.d.). FTIR analysis of atrazine metabolites a ) atrazine control b ) biodegraded metabolites of atrazine. [Link]

  • Kumar, V., et al. (2015). Interactions of atrazine with transition metal ions in aqueous media: experimental and computational approach. Applied Nanoscience, 5(7), 805-813. [Link]

  • ResearchGate. (n.d.). Fourier transforms infrared spectra of (a) diatomite, (b) atrazine... [Link]

  • PubChem. (n.d.). Simazine. National Center for Biotechnology Information. [Link]

  • Reimschuessel, H. K., & McDevitt, N. T. (1960). Infrared Spectra of Some 1,3,5-Triazine Derivatives. Journal of the American Chemical Society, 82(15), 3756-3762. [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-N'-(1-methylpropyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine
Reactant of Route 2
4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.